molecular formula C16H11N3O3 B15024545 2-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid

2-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid

Cat. No.: B15024545
M. Wt: 293.28 g/mol
InChI Key: NMALKOSVANYSLY-UHFFFAOYSA-N
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Description

2-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals. This particular compound features an azo linkage between a quinoline ring and a benzoic acid moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid typically involves the diazotization of 8-hydroxyquinoline followed by coupling with benzoic acid. The reaction conditions generally include:

    Diazotization: 8-hydroxyquinoline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with benzoic acid in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors can be used for the diazotization and coupling reactions.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions.

    Substitution: The hydroxyl group in the quinoline ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: Na2S2O4 in aqueous solution or zinc dust in acidic medium.

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the quinoline and benzoic acid moieties.

    Reduction: Amino derivatives resulting from the reduction of the azo group.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

2-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.

    Medicine: Explored for its potential use in photodynamic therapy (PDT) for cancer treatment, where it acts as a photosensitizer.

    Industry: Utilized in the development of dyes and pigments with specific color properties.

Mechanism of Action

The mechanism of action of 2-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid varies depending on its application:

    Antimicrobial Activity: The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.

    Photodynamic Therapy: As a photosensitizer, the compound absorbs light and generates reactive oxygen species (ROS) that induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-(2-hydroxy naphthalen-1-yl)diazenyl]benzoic acid: Another azo compound with a naphthalene ring instead of a quinoline ring.

    2-[(E)-(4-nitrophenyl)diazenyl]benzoic acid: Features a nitrophenyl group instead of a hydroxyquinoline group.

Uniqueness

2-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid is unique due to the presence of the hydroxyquinoline moiety, which imparts specific properties such as metal chelation and photodynamic activity. This makes it particularly valuable in applications like coordination chemistry and photodynamic therapy.

Properties

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

2-[(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid

InChI

InChI=1S/C16H11N3O3/c20-14-8-7-13(10-5-3-9-17-15(10)14)19-18-12-6-2-1-4-11(12)16(21)22/h1-9,20H,(H,21,22)

InChI Key

NMALKOSVANYSLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=NC2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

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